molecular formula C11H9F4NO2 B14794318 (3,5-Bis(difluoromethoxy)phenyl)propanenitrile

(3,5-Bis(difluoromethoxy)phenyl)propanenitrile

Cat. No.: B14794318
M. Wt: 263.19 g/mol
InChI Key: IHKXXWANPPQDOA-UHFFFAOYSA-N
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Description

(3,5-Bis(difluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4NO2 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3,5-difluoromethoxybenzene with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of advanced catalytic systems and automated process control can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

(3,5-Bis(difluoromethoxy)phenyl)propanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which (3,5-Bis(difluoromethoxy)phenyl)propanenitrile exerts its effects depends on its specific application. In chemical reactions, the difluoromethoxy groups can act as electron-withdrawing substituents, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Bis(trifluoromethoxy)phenyl)propanenitrile: Similar in structure but with trifluoromethoxy groups instead of difluoromethoxy groups.

    (3,5-Difluoromethoxy)benzene: Lacks the propanenitrile group but shares the difluoromethoxy substituents.

    (3,5-Bis(trifluoromethyl)phenyl)propanenitrile: Contains trifluoromethyl groups instead of difluoromethoxy groups.

Uniqueness

(3,5-Bis(difluoromethoxy)phenyl)propanenitrile is unique due to the presence of both difluoromethoxy groups and a propanenitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F4NO2

Molecular Weight

263.19 g/mol

IUPAC Name

3-[3,5-bis(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H9F4NO2/c12-10(13)17-8-4-7(2-1-3-16)5-9(6-8)18-11(14)15/h4-6,10-11H,1-2H2

InChI Key

IHKXXWANPPQDOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)F)CCC#N

Origin of Product

United States

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